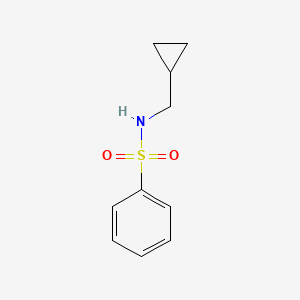![molecular formula C18H22N2O2 B7538346 5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide, commonly known as MPFC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPFC is a small molecule that has been shown to have promising effects on certain biological processes.
Mechanism of Action
The mechanism of action of MPFC is not fully understood, but it is believed to act through multiple pathways. MPFC has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPFC has been shown to have various biochemical and physiological effects. In animal models, MPFC has been shown to reduce tumor growth and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its effects on cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using MPFC in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, MPFC has been shown to have low toxicity in animal models. However, one limitation of using MPFC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for research on MPFC. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of MPFC and its effects on neurotransmitter activity. Finally, studies are needed to assess the safety and efficacy of MPFC in human clinical trials.
In conclusion, MPFC is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its small size and low toxicity make it an attractive candidate for further research. While its mechanism of action is not fully understood, studies have shown promising effects on various biological processes. Further research is needed to fully understand the potential of MPFC as a therapeutic agent.
Synthesis Methods
The synthesis of MPFC involves several steps, including the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with furan-2-carboxylic acid, followed by the addition of methylamine. The final product is then purified through recrystallization. The purity of the compound is assessed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
MPFC has been studied for its potential therapeutic applications in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that MPFC can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPFC has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-9-17(22-14)18(21)19-12-15-5-7-16(8-6-15)13-20-10-2-3-11-20/h4-9H,2-3,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYTISDJQHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)